REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:12][S:13](O)(=[O:15])=[O:14]>>[Cl:12][S:13]([C:8]1[C:9]([F:11])=[CH:10][C:2]([F:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5])(=[O:15])=[O:14]
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Name
|
|
Quantity
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40 g
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Type
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reactant
|
Smiles
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FC1=C(C(=O)O)C=CC(=C1)F
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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155 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction was cooled to RT
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Type
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ADDITION
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Details
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poured slowly over ice
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Type
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EXTRACTION
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Details
|
The product was extracted into ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organics dried over MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C=1C(=CC(=C(C(=O)O)C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |